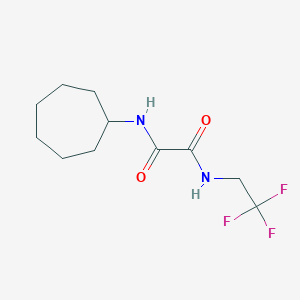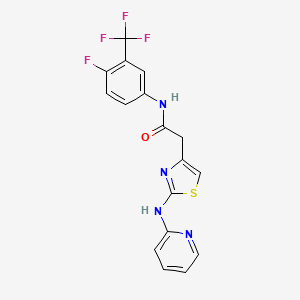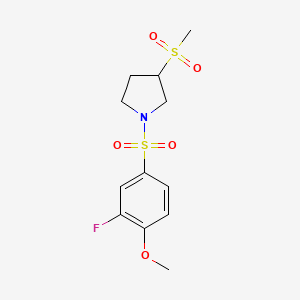![molecular formula C14H10ClN3O B2912893 3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034547-01-6](/img/structure/B2912893.png)
3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Wirkmechanismus
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyridine subunit have been reported to interact with various biological targets such as histamine h3 receptor antagonists, dopamine receptor ligands, inhibitors of cyclooxygenase-2, serotonin 5-ht3 receptor antagonists, p-glycoprotein inhibitors, p38 kinase inhibitors, and phosphodiesterase (pde) inhibitors .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets to modulate their activity, leading to changes in cellular signaling pathways .
Biochemical Pathways
Given the range of potential targets, it is likely that this compound could influence multiple pathways, including those involved in inflammation (via cyclooxygenase-2 inhibition), neurotransmission (via histamine h3 and dopamine receptor antagonism), and cellular proliferation (via p38 kinase inhibition) .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential effects on cellular signaling, inflammation, neurotransmission, and cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as pyrazole and pyridine derivatives.
Introduction of the Chloro Group: The chloro group can be introduced through halogenation reactions, using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Benzamide Moiety: The benzamide group can be attached through amidation reactions, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science:
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions in living systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups.
Pyrazolo[3,4-b]pyridine: A related compound with a different fusion pattern of the pyrazole and pyridine rings.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole ring, exhibiting different chemical properties and applications.
Uniqueness
3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-chloro-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-11-3-1-2-10(8-11)14(19)17-12-5-7-18-13(9-12)4-6-16-18/h1-9H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWZSCVAPRWAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(3-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2912813.png)
![8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride](/img/structure/B2912814.png)
![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2912816.png)
![5-chloro-N-methyl-2-(methylsulfanyl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidine-4-carboxamide](/img/structure/B2912818.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2912819.png)

![N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2912822.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2912826.png)

![2-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2912828.png)



